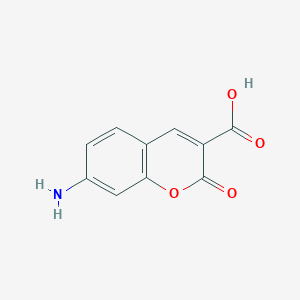![molecular formula C15H13ClN2O B3045258 (2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 103844-30-0](/img/structure/B3045258.png)
(2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a hydroxymethyl group attached to the imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a chlorophenyl-containing reagent, such as 4-chlorobenzyl chloride, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
(2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Amino or alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
作用機序
The mechanism of action of (2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one
- 4-(2-Amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol
- 4-(4-Aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine
Uniqueness
(2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanol stands out due to its unique combination of structural features, including the imidazo[1,2-a]pyridine core, chlorophenyl group, and hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
103844-30-0 |
|---|---|
分子式 |
C15H13ClN2O |
分子量 |
272.73 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C15H13ClN2O/c1-10-2-7-14-17-15(13(9-19)18(14)8-10)11-3-5-12(16)6-4-11/h2-8,19H,9H2,1H3 |
InChIキー |
UFCLHOZRMRONSE-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2CO)C3=CC=C(C=C3)Cl)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C2CO)C3=CC=C(C=C3)Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)
![Methylenebis[dimethyl(phenyl)silane]](/img/structure/B3045180.png)
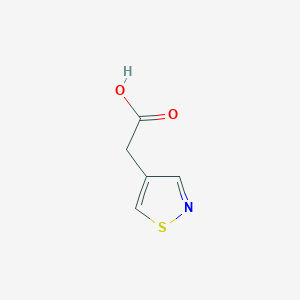
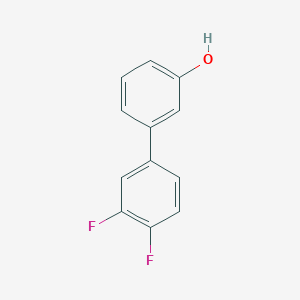
![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B3045184.png)
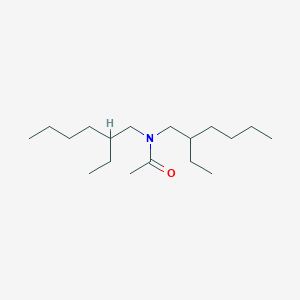
-](/img/structure/B3045186.png)
![Tert-butyl 4',6'-dihydrospiro[cyclopropane-1,7'-pyrazolo[4,3-C]pyridine]-5'(2'H)-carboxylate](/img/structure/B3045187.png)
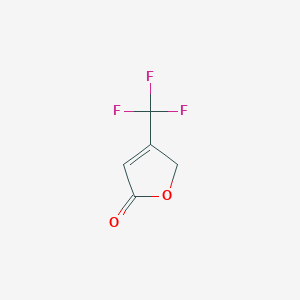

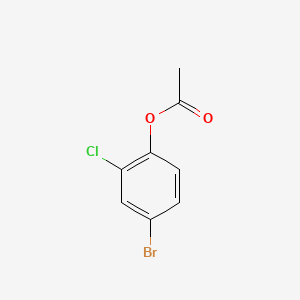
![4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-](/img/structure/B3045196.png)
